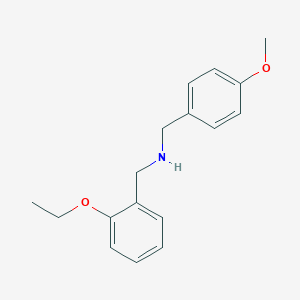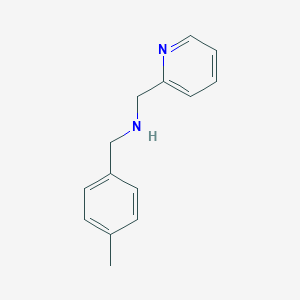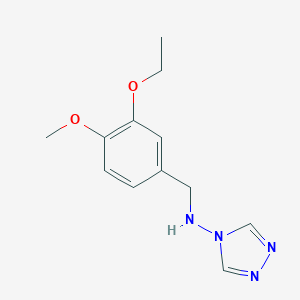![molecular formula C26H28N2OS B276752 3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In antiviral research, it has been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to further investigate its potential as an anticancer agent and develop it into a therapeutic drug for cancer treatment. Another direction is to explore its potential as an anti-inflammatory and antiviral agent and develop it into a therapeutic drug for these indications. Additionally, further research is needed to understand its mechanism of action and identify potential molecular targets for drug development.
Synthesis Methods
The synthesis of 3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of 2-(propylsulfanyl)aniline and 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the desired compound. This synthesis method has been optimized for high yield and purity and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer, anti-inflammatory, and antiviral activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In antiviral research, it has been shown to inhibit the replication of the hepatitis C virus.
properties
Molecular Formula |
C26H28N2OS |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-3-16-30-25-27-23-20-12-6-5-11-19(20)17-26(14-8-9-15-26)22(23)24(29)28(25)21-13-7-4-10-18(21)2/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
InChI Key |
UOLZMLNQVDGMED-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)


![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)




![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)